

# 2-Hydroxybenzimidazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxybenzimidazole

Cat. No.: B194819

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## An In-depth Technical Guide to 2-Hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxybenzimidazole**, a pivotal heterocyclic compound in pharmaceutical and chemical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a building block in the development of various therapeutic agents.

### **Core Data Summary**

The fundamental properties of **2-Hydroxybenzimidazole** are summarized below for quick reference.

Identifier	Value	Reference
CAS Number	615-16-7	[1][2][3][4][5][6]
Molecular Formula	C7H6N2O	[1][2][3][7]
Molecular Weight	134.14 g/mol	[2][3][6][7]

## **Physicochemical Properties**



A compilation of the key physical and chemical properties of **2-Hydroxybenzimidazole** is presented in the following table. This data is crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference
Appearance	Off-white to pale brown crystalline powder	[1][5]
Melting Point	>300 °C	[3][5][6]
Solubility	Limited solubility in water; soluble in polar organic solvents like ethanol, DMSO, and acetone.	[1]
рКа	11.95 ± 0.10 (Predicted)	[1][5]
LogP	1.45	[3]
Boiling Point	397.4 ± 25.0 °C at 760 mmHg	[3]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[3]

## Synthesis of 2-Hydroxybenzimidazole

**2-Hydroxybenzimidazole** is primarily synthesized through the condensation of ophenylenediamine with a carbonyl source, most commonly urea. Several protocols have been reported, with variations in catalysts, solvents, and reaction conditions.

## Experimental Protocol 1: Synthesis via o-Phenylenediamine and Urea with Hydrochloric Acid

This method involves the reaction of o-phenylenediamine and urea in the presence of hydrochloric acid and xylene.

#### Methodology:

• Charge a 1 L four-necked flask with 64.8 g (0.6 mol) of o-phenylenediamine, 31.3 g (0.5 mol) of hydrochloric acid, 36.0 g (0.6 mol) of urea, and 50 ml of xylene.[2]



- Heat the mixture to 140-150°C for 5 hours, during which approximately 20 ml of water is distilled out.[2]
- In a separate 1 L four-necked flask, prepare a solution of 30 g (0.75 mol) of sodium hydroxide in 600 ml of water.[2]
- Transfer the reaction product from the first flask to the sodium hydroxide solution and stir the resulting mixture at 80°C for 15 hours.[2]
- Filter the hot mixture and allow the filtrate to cool, leading to the precipitation of the product. [2]
- Collect the precipitate by filtration and wash the filter cake with water to obtain 2hydroxybenzimidazole.[2]
- The reported yield is 53.6 g (66.6%) with a melting point of 316-317°C.[2]

# Experimental Protocol 2: Synthesis using a Sulfated Polyborate Catalyst

This procedure outlines a more general approach using a sulfated polyborate catalyst.

#### Methodology:

- Combine the amine (o-phenylenediamine, 2 mmol), urea (2.4 mmol), and sulfated polyborate (10 wt%) in a reaction vessel.[8]
- Heat the mixture in an oil bath at 120°C.[8]
- Monitor the reaction progress using thin-layer chromatography (TLC).[8]
- Upon completion, cool the reaction mixture to room temperature.[8]
- Quench the reaction by adding 5 mL of water, which will cause the product to precipitate.
- Filter the solid product under vacuum and wash it with water (3 x 5 mL).[8]



 Dry the product under vacuum and recrystallize from ethanol to afford the pure 2hydroxybenzimidazole.[8]

# **Experimental Protocol 3: Acid-Protected Condensation** without Xylene

This method avoids the use of the toxic solvent xylene.

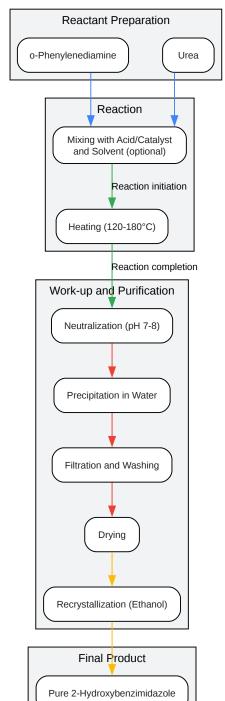
#### Methodology:

- Add o-phenylenediamine and an acid (e.g., 36-38% hydrochloric acid) to a reaction kettle and mix.[9]
- After stirring, remove water under reduced pressure.
- Add urea and heat the mixture to 120-180°C for 2-8 hours.
- After the reaction, add water to the reaction liquid and adjust the pH to 7-8 using a 30% sodium hydroxide solution.
- Allow the solid to precipitate, then collect it by filtration and wash with water.
- Dry the product under reduced pressure to obtain white solid **2-hydroxybenzimidazole** with a reported yield of over 85%.[9]

### **General Synthesis Workflow**

The following diagram illustrates a generalized workflow for the synthesis of **2-Hydroxybenzimidazole** based on the common experimental protocols.





#### General Synthesis Workflow for 2-Hydroxybenzimidazole

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Caption: A generalized workflow for the synthesis of **2-Hydroxybenzimidazole**.



## **Applications in Drug Development and Research**

**2-Hydroxybenzimidazole** is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][4] Its fused heterocyclic structure serves as a versatile scaffold for developing drugs with diverse biological activities.

- Antihistamines: It is a key intermediate in the synthesis of antihistaminic drugs such as emedastine and mizolastine.[9]
- Anti-inflammatory and Anti-cancer Agents: The benzimidazole core is a privileged structure in medicinal chemistry, and derivatives of 2-hydroxybenzimidazole are explored for their potential as anti-inflammatory and anti-cancer agents.[4]
- Neuroleptics: It is a known metabolite of the neuroleptic drug Droperidol.[5]
- Proton Pump Inhibitors: It is listed as an impurity (Impurity D) of Lansoprazole and an impurity (Impurity K) of Rabeprazole, indicating its structural relationship to this class of drugs.[5]
- Analytical Chemistry: It is employed as a reagent for the detection and quantification of metal ions.[4]
- Corrosion Inhibition: This compound is also utilized in industrial applications as a corrosion inhibitor for metals.[1][4]

## **Biological Activity of Benzimidazole Derivatives**

The benzimidazole scaffold, of which **2-hydroxybenzimidazole** is a fundamental example, is present in a multitude of biologically active molecules. The diverse activities are attributed to the ability of the benzimidazole nucleus to engage in hydrogen bonding,  $\pi$ -stacking, and coordination with metal ions, allowing for interactions with various biological targets like enzymes and nucleic acids.[10] Benzimidazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including:

- Anticancer
- Antimicrobial



- Antiviral
- Anti-inflammatory
- Anthelmintic

While specific signaling pathways directly modulated by **2-hydroxybenzimidazole** are not extensively detailed in the reviewed literature, its role as a precursor to numerous active pharmaceutical ingredients underscores its importance in targeting a wide range of biological processes. The development of novel therapeutics often involves the modification of the benzimidazole core to optimize activity against specific targets within these pathways.

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 To cite this document: BenchChem. [2-Hydroxybenzimidazole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194819#2-hydroxybenzimidazole-cas-number-and-molecular-weight]

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